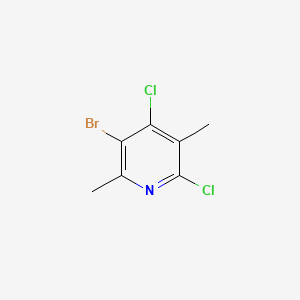

3-Bromo-4,6-dichloro-2,5-dimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

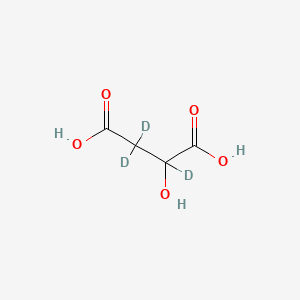

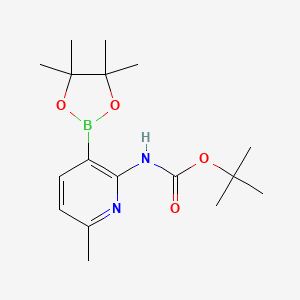

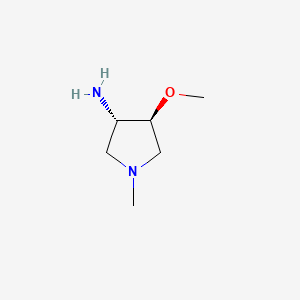

3-Bromo-4,6-dichloro-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H6BrCl2N . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dichloro-2,5-dimethylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromine, chlorine, and methyl groups .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis : The crystal structures of compounds similar to 3-Bromo-4,6-dichloro-2,5-dimethylpyridine have been determined, revealing details about molecular conformations and hydrogen bonding. These insights are valuable for understanding the chemical behavior of related compounds (Hanuza et al., 1997).

Noncovalent Interaction Studies : Research on similar compounds, like 3,5-dibromo-2-amino-4,6-dimethylpyridinium, sheds light on nonclassical noncovalent interactions which are critical in controlling crystal structures. This understanding is crucial for designing materials with specific properties (AlDamen & Haddad, 2011).

Catalysis Applications : A study demonstrated the use of similar compounds, like 2,6-dimethylpyridines, in catalysis, particularly in C(sp3)–H alkenylation. This application is important for developing new methods in synthetic chemistry (Lopez et al., 2016).

Electrochemical Reduction : The electrochemical reduction of mono- and dihalopyridines, including compounds related to 3-Bromo-4,6-dichloro-2,5-dimethylpyridine, has been studied, providing insights into their electrochemical behavior, which is important for applications in electrochemistry and material science (Mubarak & Peters, 1997).

Synthesis and Biological Activity : Research has explored the synthesis, reactions, and potential biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives. This work is significant in the development of new pharmaceuticals and bioactive molecules (Yassin, 2009).

Polyheterocyclic Ring System Synthesis : A study focused on using 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. Such research contributes to the field of organic chemistry, particularly in synthesizing complex molecular structures (Abdel‐Latif et al., 2019).

Amination Reactions : The amination of alkyl substituted halogenopyridines, including those related to 3-Bromo-4,6-dichloro-2,5-dimethylpyridine, has been studied, shedding light on reaction mechanisms and intermediates. This research is important for understanding chemical transformations in synthetic processes (Does & Hertog, 2010).

Propiedades

IUPAC Name |

5-bromo-2,4-dichloro-3,6-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-6(9)5(8)4(2)11-7(3)10/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGJHWRSMIRDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Cl)C)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678570 |

Source

|

| Record name | 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256254-36-0 |

Source

|

| Record name | 3-Bromo-4,6-dichloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)